2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid
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Description
“2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid” is a chemical compound . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as NMR spectroscopy . The InChI code for this compound is 1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using techniques such as NMR spectroscopy . The molecular weight of this compound is 242 .Scientific Research Applications
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of neuroexcitant analogs. For instance, its derivative was coupled with other compounds to synthesize both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA (Pajouhesh et al., 2000).
Catalytic Asymmetric Arylation
This compound has also found application in the asymmetric conjugate addition of arylboronic acids, particularly in the synthesis of compounds with agonistic activity toward human GPR40 G-protein coupled receptors (Gopula et al., 2015).
Intermediate in Synthesis
It serves as an important intermediate in the synthesis of target molecules, such as mTOR targeted PROTAC molecule PRO1. The synthesis process often involves palladium-catalyzed Suzuki reactions (Zhang et al., 2022).
Electrophilic Building Blocks
The compound is utilized in preparing novel electrophilic building blocks for enantiomerically pure compounds (EPC). Such applications are important in the synthesis of various organic compounds (Zimmermann & Seebach, 1987).
Synthesis of Fluorescent Amino Acid Derivatives
It is used in the synthesis of highly fluorescent amino acid derivatives, which are useful in peptide studies and as analytical probes (Szymańska et al., 2003).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing strong activities against various microorganisms (Pund et al., 2020).
MAP Kinase Inhibitors
Its derivatives have been used in the structure-based design of MAP kinase p38α inhibitors, illustrating its potential in medicinal chemistry (Getlik et al., 2012).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-7-4-5-12-14-7/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPSJKQFGBTLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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